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molecular formula C14H22O B1583072 2,6-Di-sec-butylphenol CAS No. 5510-99-6

2,6-Di-sec-butylphenol

Cat. No. B1583072
M. Wt: 206.32 g/mol
InChI Key: FHTGJZOULSYEOB-UHFFFAOYSA-N
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Patent
US08242315B2

Procedure details

R-(+)-1-Phenyl-ethyl)-carbamic acid (+2,6-di-sec-butylphenyl ester (1b) (4.1 g, 11.6 mmol) was dissolved in a 100 ml 1:1 mixture of dioxane: 1M NaOH aq. The reaction mixture was stirred at 70° C. for 15 min. Volatiles were removed at reduced pressure to a volume of ˜50-70 ml. The pH was adjusted to 3-4 with 1M HCl. The phenol was extracted with ether (3×50 ml), washed with 1 M HCl, brine and dried over anhydrous MgSO4. Evaporation yielded crude yellow oil (2.4 g, ˜100%). Vacuum distillation was performed (120-125° C./-5 mm) (2.1 g, 89%). Optical rotation: α20D=−14.11° (c=2, pentane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-di-sec-butylphenyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(=O)(O)N.[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]([CH2:17][CH3:18])[CH3:16])[C:10]=1[O:19]C(=O)N)([CH2:7][CH3:8])[CH3:6].[OH-].[Na+]>O1CCOCC1>[CH:15]([C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH:5]([CH2:7][CH3:8])[CH3:6])[C:10]=1[OH:19])([CH2:17][CH3:18])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(O)=O
Name
2,6-di-sec-butylphenyl ester
Quantity
4.1 g
Type
reactant
Smiles
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)OC(N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed at reduced pressure to a volume of ˜50-70 ml
EXTRACTION
Type
EXTRACTION
Details
The phenol was extracted with ether (3×50 ml)
WASH
Type
WASH
Details
washed with 1 M HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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